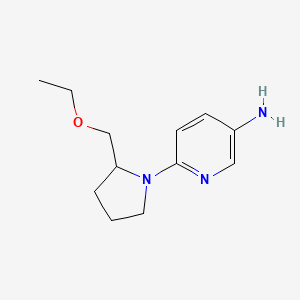

6-(2-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine

説明

The compound “6-(2-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine” is a nitrogen-containing heterocyclic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The molecular structure of “this compound” likely includes a pyrrolidine ring attached to a pyridine ring via an ethoxymethyl group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .科学的研究の応用

Pyrrolidine Derivatives in Scientific Research

Pyrrolidine Chemistry and Derivatives : Pyrrolidines serve as a fundamental structural unit in crucial biological molecules such as heme and chlorophyll. The aromatic character of pyrrole systems, which includes pyrrolidines, is attributed to the extensive delocalization of nitrogen electrons. This characteristic underlies their lack of basicity and contributes to their stability and reactivity in synthetic applications. Pyrrolidine derivatives, including those modified with ethoxymethyl groups, are synthesized via condensation of amines with carbonyl-containing compounds, showcasing their versatility in creating complex organic molecules. These derivatives find utility in various domains, including as intermediates, wetting agents, solvents, and in the synthesis of electrically conducting films (Anderson & Liu, 2000).

Structural Characterization and Applications : The synthesis and structural characterization of N-substituted thiazol-2-amine derivatives highlight the importance of precise structural features in determining their intermolecular interactions, such as hydrogen bonding patterns. This aspect is critical in understanding and predicting the behavior of pyrrolidine derivatives in various chemical contexts, including those with potential applications in materials science and as ligands in catalysis (Böck et al., 2021).

Synthesis of Optically Active Triamines : Research into the synthesis of new optically active triamines based on pyrrolidine derivatives illustrates the compound's significance in the development of chiral molecules. These molecules' ability to form complexes with metals like copper provides insights into their potential applications in asymmetric synthesis and catalysis, underscoring the broad utility of pyrrolidine derivatives in advanced chemical synthesis (Bernauer, Chuard, & Stoeckli-Evans, 1993).

Application in Catalysis : The use of (imino)pyridine ligands, closely related to the compound , in forming palladium complexes demonstrates the role of pyrrolidine derivatives in catalysis, particularly in ethylene dimerization. This application is a testament to the compound's versatility in facilitating highly selective chemical transformations, critical in industrial chemistry and material science (Nyamato, Ojwach, & Akerman, 2015).

Transdermal Permeation Enhancers : The investigation into esters and amides of hexanoic acid substituted with tertiary amino groups, including pyrrolidin-1-yl, for their activity as transdermal permeation enhancers, showcases the potential pharmaceutical applications of pyrrolidine derivatives. These studies are crucial for developing more effective drug delivery systems, highlighting the compound's relevance beyond basic chemical research (Farsa, Doležal, & Hrabálek, 2010).

将来の方向性

The future research on “6-(2-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine” could involve further exploration of its synthesis, chemical reactions, and potential biological activity. It could also involve the development of derivatives with improved properties for potential use in medicinal chemistry .

作用機序

Target of Action

Compounds with a pyrrolidine ring are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring and its derivatives have been reported to have target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Compounds with a pyrrolidine ring have been reported to influence various biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The pyrrolidine ring and its derivatives have been reported to have bioactive properties .

Action Environment

The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

特性

IUPAC Name |

6-[2-(ethoxymethyl)pyrrolidin-1-yl]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O/c1-2-16-9-11-4-3-7-15(11)12-6-5-10(13)8-14-12/h5-6,8,11H,2-4,7,9,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMAZHRNHKVKWOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCCN1C2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

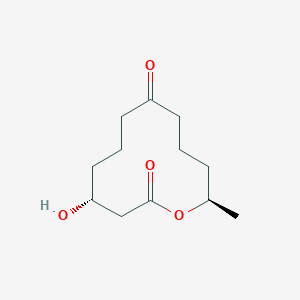

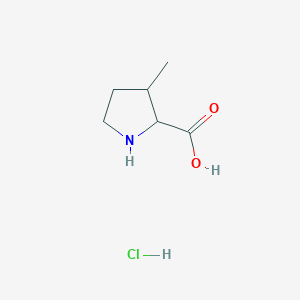

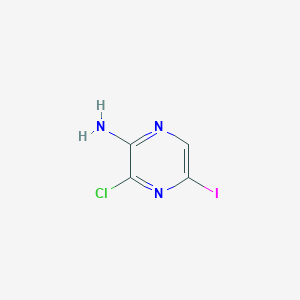

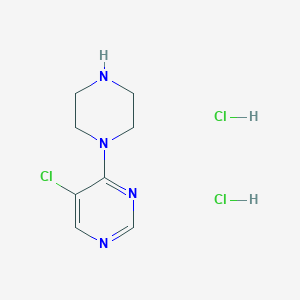

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1490767.png)

![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-5-amine](/img/structure/B1490771.png)

![[5-(3-Furoyl)-2-thienyl]acetic acid](/img/structure/B1490780.png)